molecular formula C18H19ClN2O3S B10884549 1-(4-Chlorobenzoyl)-4-phenylmethanesulfonylpiperazine

1-(4-Chlorobenzoyl)-4-phenylmethanesulfonylpiperazine

Cat. No.: B10884549
M. Wt: 378.9 g/mol
InChI Key: KCVTXPBBOGNYOZ-UHFFFAOYSA-N
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Description

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of piperazine derivatives, followed by the introduction of benzylsulfonyl and chlorophenyl groups under controlled reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, benzyl halides, and chlorophenyl ketones. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(BENZYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or phase-transfer agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, alcohols, and substituted benzyl or chlorophenyl derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.

Scientific Research Applications

Chemistry

In chemistry, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

In the medical field, 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE include:

  • 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
  • 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE

Uniqueness

The uniqueness of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C18H19ClN2O3S/c19-17-8-6-16(7-9-17)18(22)20-10-12-21(13-11-20)25(23,24)14-15-4-2-1-3-5-15/h1-9H,10-14H2

InChI Key

KCVTXPBBOGNYOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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